molecular formula C12H18O B13711132 2-(tert-Butoxy)-1,4-dimethylbenzene

2-(tert-Butoxy)-1,4-dimethylbenzene

Cat. No.: B13711132
M. Wt: 178.27 g/mol
InChI Key: YXFRPEKYFNCBQC-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)-1,4-dimethylbenzene is an aromatic ether characterized by a benzene ring substituted with a tert-butoxy group (-OC(CH₃)₃) at position 2 and methyl groups (-CH₃) at positions 1 and 4. Its molecular formula is C₁₂H₁₈O, with a molecular weight of 178.27 g/mol. The tert-butoxy group imparts significant steric bulk and moderate electron-donating properties, influencing its physical and chemical behavior. This compound is structurally related to alkylated and alkoxylated benzene derivatives, which are often utilized in organic synthesis, materials science, and industrial applications due to their stability and tunable reactivity .

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1,4-dimethyl-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C12H18O/c1-9-6-7-10(2)11(8-9)13-12(3,4)5/h6-8H,1-5H3

InChI Key

YXFRPEKYFNCBQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)-1,4-dimethylbenzene typically involves the alkylation of 1,4-dimethylbenzene (p-xylene) with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds as follows:

    Starting Materials: 1,4-dimethylbenzene and tert-butyl alcohol.

    Catalyst: A strong acid such as sulfuric acid or hydrochloric acid.

    Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the formation of the tert-butoxy group.

Industrial Production Methods

In an industrial setting, the production of 2-(tert-Butoxy)-1,4-dimethylbenzene can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-1,4-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.

    Reduction: The compound can be reduced to form 1,4-dimethylbenzene.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: tert-Butyl hydroperoxide.

    Reduction: 1,4-dimethylbenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(tert-Butoxy)-1,4-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving tert-butyl groups.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(tert-Butoxy)-1,4-dimethylbenzene exerts its effects involves the interaction of the tert-butoxy group with various molecular targets. The tert-butoxy group is known to be a bulky electron-donating group, which can influence the reactivity and stability of the compound. In chemical reactions, the tert-butoxy group can stabilize transition states and intermediates, leading to more efficient and selective transformations .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-(tert-Butoxy)-1,4-dimethylbenzene and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
2-(tert-Butoxy)-1,4-dimethylbenzene C₁₂H₁₈O 178.27 -CH₃ (1,4), -OC(CH₃)₃ (2) High steric bulk, moderate polarity, stable ether linkage
1,4-Dimethoxy-2-tert-butylbenzene C₁₂H₁₈O₂ 194.27 -OCH₃ (1,4), -C(CH₃)₃ (2) Lower steric hindrance (methoxy groups), higher polarity
2-(3-Bromopropoxy)-1,4-dimethylbenzene C₁₁H₁₅BrO 243.14 -CH₃ (1,4), -O(CH₂)₃Br (2) Bromine enhances reactivity (e.g., nucleophilic substitution), higher molecular weight
2-((4-Fluoro-4-methylpentyl)oxy)-1,4-dimethylbenzene C₁₄H₂₁FO 224.31 -CH₃ (1,4), -O(CH₂)₂CF(CH₃)₂ (2) Fluorine increases electronegativity, alters polarity and metabolic stability
2-[4-(2,6-Dimethoxyphenyl)butyl]-1,3-dimethoxybenzene C₂₀H₂₆O₄ 330.42 -OCH₃ (1,3), -CH₂CH₂CH₂CH₂-Ph(OCH₃)₂ (4) Extended conjugation, fishbone crystal packing due to planar aromatic groups

Steric and Electronic Effects

  • Steric Bulk : The tert-butoxy group in 2-(tert-Butoxy)-1,4-dimethylbenzene creates significant steric hindrance, reducing reactivity in nucleophilic or electrophilic reactions compared to smaller substituents like methoxy (-OCH₃) .
  • Electronic Effects: Methoxy groups are stronger electron donors than tert-butoxy due to the oxygen's lone pairs being less shielded. This difference influences resonance stabilization and reaction pathways .

Physical Properties

  • Solubility: The tert-butoxy group reduces polarity compared to methoxy analogs, leading to lower solubility in polar solvents (e.g., water) but higher compatibility with nonpolar matrices .
  • Crystal Packing : Bulky substituents like tert-butoxy disrupt π-π stacking interactions, whereas compounds with linear chains (e.g., 2-[4-(2,6-Dimethoxyphenyl)butyl]-...) exhibit ordered fishbone packing .

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